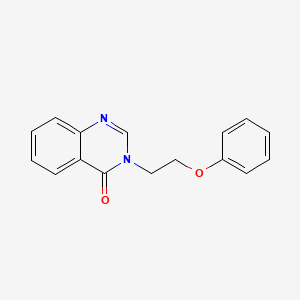
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are involved in cell signaling and play an important role in various physiological processes. The P2X7 receptor is specifically involved in the regulation of immune responses, inflammation, and pain perception. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide acts as a selective antagonist of the P2X7 receptor, blocking its activation by extracellular ATP. The P2X7 receptor is expressed on immune cells such as macrophages and microglia, and its activation leads to the release of pro-inflammatory cytokines and chemokines. By blocking the P2X7 receptor, 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide reduces inflammation and pain perception.
Biochemical and Physiological Effects
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells such as macrophages and microglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide in lab experiments is its specificity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other non-selective antagonists. However, one limitation is that 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide, and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide involves several steps, starting with the reaction of 5-ethyl-2-thiophenecarboxylic acid with isobutylamine to form the corresponding amide. The amide is then converted to the corresponding acid chloride, which is reacted with 4-aminoquinoline to produce 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide. The synthesis of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(5-ethylthiophen-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-4-14-9-10-19(24-14)18-11-16(20(23)21-12-13(2)3)15-7-5-6-8-17(15)22-18/h5-11,13H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGBZIWCNUFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethylthiophen-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)

![4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)
![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)
![3-chloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5729640.png)

![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5729658.png)
![4-methyl-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B5729664.png)
![N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)

![2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)